molecular formula C6H9N3 B1464760 N2-methylpyridine-2,4-diamine CAS No. 920520-39-4

N2-methylpyridine-2,4-diamine

Cat. No.: B1464760
CAS No.: 920520-39-4
M. Wt: 123.16 g/mol
InChI Key: CFDLZUIAPBQUQC-UHFFFAOYSA-N
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Description

N2-methylpyridine-2,4-diamine: is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two amino groups at positions 2 and 4 of the pyridine ring, with a methyl group attached to the nitrogen atom at position 2. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

N2-methylpyridine-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle transition and gene transcription . The nature of these interactions involves the inhibition of CDK activity, which can lead to cell cycle arrest and modulation of gene expression.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle arrest in the G2/M phase in certain cancer cell lines . This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of CDKs, inhibiting their activity and leading to cell cycle arrest . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell cycle regulation and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in nucleotide synthesis and energy metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-methylpyridine-2,4-diamine can be achieved through several methods. One common approach involves the α-methylation of pyridine derivatives. This process typically uses a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol such as 1-propanol as the solvent. The reaction is carried out at high temperatures to achieve high selectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale continuous flow reactors. These reactors allow for efficient and scalable synthesis, minimizing waste and reducing reaction times. The use of heterogeneous catalysis, such as Raney nickel, ensures high conversion rates and product purity .

Chemical Reactions Analysis

Types of Reactions: N2-methylpyridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N2-methylpyridine-2,4-diamine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: this compound is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Uniqueness: N2-methylpyridine-2,4-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The methyl group at position 2 enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-N-methylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLZUIAPBQUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696378
Record name N~2~-Methylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920520-39-4
Record name N~2~-Methylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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